1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
The synthesis of biologically significant classes of trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives demonstrates the compound's role in developing new chemical entities. These derivatives are synthesized from aromatic aldehydes, ketones, and ethane-1,2-diamine, facilitated by the highly effective l-phenylalanine triflate catalyst. This process tolerates a variety of functional groups and yields excellent outcomes, highlighting the compound's versatility in organic synthesis (Jiang et al., 2017).
Chemical Transformations and Applications
Another study investigates the carbene reactivity of 4-diazo-4H-imidazoles towards nucleophiles and aromatic compounds, leading to a range of arylimidazole derivatives and the first example of a pyridinium ylide formed from an imidazolylidene carbene. This research underscores the compound's utility in generating diverse chemical structures through carbene intermediates, expanding its applicability in synthetic chemistry (Smith et al., 2009).
Structural Analysis and Molecular Design
Further studies on the reactivities of positions in 2,3-dihydro-1,4-diazepines towards electrophilic substitution reveal insights into the molecule's structural dynamics. This research contributes to a deeper understanding of the compound's reactivity, aiding in the design of molecules with desired properties for various applications (Barnett et al., 1971).
Novel Heterocyclic Compounds Synthesis
The selective C-acylation of 2-aminoimidazo[1,2-a]pyridine, leading to the synthesis of imidazopyridine-fused [1,3]diazepinones, showcases the compound's role in creating new families of azaheterocycles. This highlights its potential in medicinal chemistry and drug discovery for developing novel therapeutic agents (Masurier et al., 2012).
Future Directions
Properties
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4.2ClH/c14-11-2-3-13-16-12(10-18(13)8-11)9-17-6-1-4-15-5-7-17;;/h2-3,8,10,15H,1,4-7,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOPBRNAZYAYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CN3C=C(C=CC3=N2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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